molecular formula C8H7F3N2O B8244739 (3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine

(3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine

Cat. No.: B8244739
M. Wt: 204.15 g/mol
InChI Key: ZVSUVSCIQGRJLL-RXMQYKEDSA-N
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Description

(3S)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine is a heterocyclic amine featuring a fused furopyridine core. Its structure includes:

  • A dihydrofuran ring fused to a pyridine ring (furo[2,3-b]pyridine system).
  • A trifluoromethyl (-CF₃) group at position 5.
  • A chiral amine group at position 3 in the (3S)-configuration.

Properties

IUPAC Name

(3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)6-2-1-4-5(12)3-14-7(4)13-6/h1-2,5H,3,12H2/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSUVSCIQGRJLL-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)N=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(O1)N=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cascade Cyclization of N-Propargylic β-Enaminones

A prominent method for constructing the 2,3-dihydrofuro[2,3-b]pyridine scaffold involves base-catalyzed cyclization of N-propargylic β-enaminones with arylaldehydes. In a study by Yang et al., KOH in DMF catalyzed the formation of dihydrofuropyridines via a cascade reaction between enaminones and aldehydes at room temperature . For example, 4,6-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,3-dihydrofuro[2,3-b]pyridine (3b) was synthesized in 78% yield using 4-(trifluoromethyl)benzaldehyde .

Adapting this protocol to the target compound would require substituting the aldehyde with a trifluoromethyl-containing precursor at the C6 position. However, introducing the C3-amine necessitates modifying the enaminone precursor to include a protected amine group. Post-cyclization deprotection could then yield the free amine. Challenges include ensuring regioselectivity during cyclization and preventing side reactions involving the amine functionality.

Iron-Catalyzed [2+2+2] Cycloaddition of Alkynenitriles and Alkynes

Transition metal-catalyzed cycloadditions offer an alternative route to fused pyridine systems. An iron-catalyzed method reported by ACS Central Science employs Fe(OAc)₂ with a bisphosphine ligand (L12) and zinc to facilitate [2+2+2] cyclotrimerization of alkynenitriles and alkynes . This approach produced bicyclic pyridine derivatives in yields up to 86% under mild conditions (85°C in DMF) .

To synthesize the target compound, a trifluoromethyl-substituted alkynenitrile and an alkyne bearing a protected amine could serve as precursors. Stereochemical control at C3 might be achieved using chiral ligands or asymmetric catalysis. However, the electron-withdrawing nature of the trifluoromethyl group may necessitate adjustments to reaction conditions to maintain catalytic activity.

Suzuki-Miyaura Coupling for Late-Stage Functionalization

The trifluoromethyl group can be introduced via Suzuki-Miyaura cross-coupling using arylboronic acids. A synthesis of 3-fluoro-5-trifluoromethylphenylboronic acid from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene demonstrates the feasibility of generating boronic acid intermediates for coupling reactions . For instance, palladium-catalyzed coupling of a pyridylboronic acid with a brominated dihydrofuran precursor could install the trifluoromethyl group at C6.

Post-coupling cyclization and amination steps would then complete the synthesis. This modular approach allows for independent optimization of each step but increases the total number of synthetic operations.

Stereoselective Amination Strategies

The (3S)-configuration of the amine poses a significant synthetic challenge. Two strategies emerge:

  • Asymmetric Catalysis : Chiral ligands or catalysts during cyclization could induce enantioselectivity. For example, Jacobsen’s thiourea catalysts have been used for asymmetric aminohydroxylation, though their application to fused pyridines remains unexplored.

  • Resolution of Racemates : Enzymatic or chemical resolution of a racemic amine intermediate could yield the desired enantiomer. This method, while reliable, reduces overall yield and requires additional steps.

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsYield Range*
Base-Catalyzed CyclizationMild conditions, high functional group toleranceRequires protected amine precursors58–80%
Iron-Catalyzed CycloadditionAtom-economical, scalableLimited precedent for stereochemical control70–86%
Suzuki CouplingModular, late-stage trifluoromethyl installationMulti-step synthesis, costly catalysts57–75%

Experimental Optimization and Scale-Up Considerations

Critical parameters for optimizing the target compound’s synthesis include:

  • Solvent Selection : Polar aprotic solvents (DMF, THF) are preferred for cyclization and coupling reactions due to their ability to stabilize intermediates .

  • Catalyst Loading : Iron and palladium catalysts require precise stoichiometry to avoid side reactions. For example, Fe(OAc)₂ at 10 mol% provided optimal yields in cycloadditions .

  • Temperature Control : Cyclizations performed at room temperature minimize decomposition of sensitive intermediates , while couplings often require heating (80–85°C) .

Chemical Reactions Analysis

Types of Reactions

(3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction typically produces amine or alcohol derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine can be achieved through several methodologies involving trifluoromethylation techniques. The detailed synthesis protocols often employ transition metal catalysis to enhance yields and selectivity. For instance, cobalt-catalyzed cycloaddition reactions have been reported to yield high quantities of trifluoromethylated pyridine derivatives, including the compound of interest .

Table 1: Synthesis Yield Data

MethodologyYield (%)
Cobalt-catalyzed cycloaddition82
Trifluoromethylation reactions60-80

Anticancer Properties

Recent studies have indicated that compounds similar to (3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine exhibit notable anticancer activities. For example, derivatives containing trifluoromethyl groups have shown efficacy against various cancer cell lines such as PC3 (prostate cancer) and A549 (lung cancer). These compounds often demonstrate mechanisms that include apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity Evaluation

A study evaluated a series of trifluoromethyl pyrimidine derivatives for their anticancer properties. Among these, certain compounds exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin, indicating a promising therapeutic index for further development .

Table 2: Anticancer Activity Results

Compound TypeCell LineIC50 (μg/ml)
Trifluoromethyl pyrimidinesPC35
DoxorubicinPC310

Antimicrobial and Insecticidal Activities

In addition to anticancer effects, (3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine and its derivatives have been investigated for their antimicrobial properties. Compounds with similar structures have shown effectiveness against fungal pathogens and insect pests, making them candidates for agricultural applications as antifungal and insecticidal agents .

Case Study: Antimicrobial Efficacy

A recent investigation into novel pyrimidine derivatives demonstrated significant antifungal activity at concentrations lower than commercial fungicides. This highlights the potential of trifluoromethylated compounds in crop protection strategies .

Mechanistic Insights

The mechanisms underlying the biological activities of (3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine are being elucidated through quantum chemical investigations and molecular docking studies. These analyses provide insights into how structural features influence biological interactions at the molecular level.

Quantum Chemical Analysis

Studies utilizing density functional theory have explored the electronic properties of the compound, revealing how electron density distribution correlates with its reactivity and biological activity. Such insights are crucial for rational drug design efforts aimed at optimizing efficacy while minimizing toxicity .

Mechanism of Action

The mechanism of action of (3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways by inhibiting or activating key enzymes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₈H₈F₃N₂O
  • Molecular Weight : 205.16 g/mol .
  • CAS Numbers :
    • Base compound: 1196156-88-3 .
    • Hydrochloride salt: 2710194-94-6 .

Comparison with Structurally Similar Compounds

2,3-Dihydrofuro[2,3-b]pyridin-6-amine

Molecular Formula : C₇H₈N₂O
CAS : 1550730-28-3 .
Key Differences :

  • Lacks the trifluoromethyl group at position 6.
  • Amine group at position 6 instead of position 3.

Impact of Substituents :

  • The absence of -CF₃ reduces lipophilicity (predicted logP ~0.5 vs. ~1.8 for the trifluoromethyl analog) .
  • The positional shift of the amine may alter hydrogen-bonding interactions with biological targets.

4-Iodo-5-(Trifluoromethyl)pyridin-2-amine

Molecular Formula : C₆H₅F₃IN₂
CAS : 1227515-42-5 .
Key Differences :

  • Simple pyridine ring (non-fused).
  • -CF₃ at position 5 and iodine at position 4.

Functional Implications :

  • The iodine atom introduces steric bulk and polarizability, which may hinder membrane permeability compared to the fused furopyridine system .

5-Chloro-6-(2H-1,2,3-Triazol-2-yl)pyridin-3-amine

Molecular Formula : C₆H₅ClN₆
CAS : 1832583-43-3 .
Key Differences :

  • Chlorine and triazole substituents instead of -CF₃ and fused dihydrofuran.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted logP
(3S)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine C₈H₈F₃N₂O 205.16 CF₃ (position 6), (3S)-amine ~1.8
2,3-Dihydrofuro[2,3-b]pyridin-6-amine C₇H₈N₂O 136.15 NH₂ (position 6) ~0.5
4-Iodo-5-(trifluoromethyl)pyridin-2-amine C₆H₅F₃IN₂ 289.02 CF₃ (position 5), I (position 4) ~2.3

Research Findings and Implications

Metabolic Stability: The -CF₃ group in (3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine reduces oxidative metabolism compared to non-fluorinated analogs, as seen in pharmacokinetic studies of similar trifluoromethyl-pyridines .

Toxicity Profile: Unlike carcinogenic heterocyclic amines like IQ, the furopyridine core lacks the imidazole moiety linked to mutagenicity, suggesting a safer profile .

Biological Activity

(3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

  • IUPAC Name : (S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine
  • Molecular Formula : C8H7F3N2O
  • Molecular Weight : 204.15 g/mol
  • CAS Number : 2382612-91-9
  • Purity : 97% .

The biological activity of (3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine is primarily linked to its interaction with specific biological targets. Research has indicated that it may act as an antagonist at the P2X7 receptor, which is involved in various inflammatory processes and pain pathways. This receptor antagonism could lead to significant therapeutic effects in conditions characterized by chronic pain and inflammation .

Antinociceptive Effects

Studies have shown that compounds similar to (3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine exhibit antinociceptive properties. For instance, research involving related pyridine derivatives demonstrated their effectiveness in reducing pain responses in animal models .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been highlighted in various studies. By inhibiting the P2X7 receptor, it may reduce the release of pro-inflammatory cytokines, thus providing a basis for its use in treating inflammatory diseases such as arthritis .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate antinociceptive effectsDemonstrated significant pain reduction in rodent models using similar compounds.
Study 2Investigate anti-inflammatory propertiesShowed decreased levels of IL-1β and TNF-α in treated animals.
Study 3Assess receptor interactionConfirmed binding affinity to P2X7 receptor with subsequent functional assays indicating inhibition of receptor activity.

Synthesis and Derivatives

The synthesis of (3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine involves complex organic reactions that can yield various derivatives with altered biological activities. For example, modifications to the trifluoromethyl group or the furo-pyridine structure can lead to compounds with enhanced potency or selectivity for particular biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine, and how can reaction conditions be tailored to improve yield?

  • Methodology : Synthesis typically involves multi-step regioselective functionalization of the pyridine and dihydrofuran rings. For example, fluorination/trifluoromethylation steps (e.g., using potassium fluoride or trifluoromethylating agents in DMSO) are critical for introducing the trifluoromethyl group . Column chromatography (as in ) or recrystallization is used for purification. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing solvent systems (e.g., THF with Et3N) can enhance yields .

Q. How can researchers verify the enantiomeric purity of the (3S)-configured amine in this compound?

  • Methodology : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is standard. Compare retention times with racemic mixtures or synthetic standards. Polarimetry or X-ray crystallography (if single crystals are obtainable) provides complementary validation . highlights similar dihydrofuran-3-amine derivatives analyzed via chiral HPLC with >95% enantiomeric excess.

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodology :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks in the dihydrofuran and pyridine regions. For example, the NH2 proton in appears as a broad singlet at δ ~9.56 ppm.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula. For trifluoromethylated analogs, isotopic patterns distinct to fluorine aid identification .
  • IR Spectroscopy : Detect NH2 stretches (~3350 cm<sup>-1</sup>) and C-F vibrations (~1150 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can contradictory data in spectroscopic analysis (e.g., ambiguous NOE correlations or splitting patterns) be resolved for this compound?

  • Methodology :

  • Dynamic NMR : Resolve conformational exchange broadening by acquiring spectra at variable temperatures.
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data. provides analogous structures with resolved splitting patterns via combined experimental/computational approaches.
  • X-ray Crystallography : Definitive structural assignment via crystallography, as applied in for phosphazene analogs .

Q. What strategies mitigate racemization during functionalization of the (3S)-amine group?

  • Methodology :

  • Low-Temperature Reactions : Conduct acylations or alkylations at 0–5°C to minimize epimerization.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to stabilize the amine during harsh reactions (e.g., fluorinations). notes HCl salts of similar amines as stable intermediates .
  • Kinetic Resolution : Employ chiral catalysts (e.g., Ru-based complexes in ) to selectively modify one enantiomer .

Q. How can researchers design experiments to evaluate the environmental fate of this compound, given its trifluoromethyl group?

  • Methodology :

  • Abiotic Degradation : Study hydrolysis/photolysis under simulated environmental conditions (pH, UV light). Measure half-lives using LC-MS. outlines protocols for tracking fluorinated compounds in water/soil .
  • Biotic Degradation : Use microbial consortia from contaminated sites to assess biodegradation pathways. Metabolite identification via HRMS/MS.
  • Partition Coefficients : Determine log Pow (octanol-water) via shake-flask methods. reports log Pow = 1.2 for a related pyridin-3-amine .

Q. What experimental frameworks are suitable for assessing bioactivity while minimizing false positives in high-throughput screening?

  • Methodology :

  • Counter-Screening : Include off-target assays (e.g., kinase panels) to exclude promiscuous inhibitors.
  • Dose-Response Curves : Use 10-point dilution series to calculate IC50/EC50 with Hill slope analysis. details antioxidant activity assays for phenolic analogs, adaptable for amine derivatives .
  • Cellular Toxicity : Pair bioactivity assays with cytotoxicity tests (e.g., MTT assay) to identify selective compounds.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogous trifluoromethylpyridines?

  • Methodology :

  • Reaction Replication : Systematically vary parameters (solvent, catalyst loading, temperature) from literature protocols. shows that fluorination yields improve with DMSO as a solvent .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates).
  • Statistical DoE : Apply design of experiments (DoE) to identify critical factors (e.g., Et3N equivalents in ) .

Tables for Key Data

Property Method Typical Value Reference
Enantiomeric PurityChiral HPLC (Chiralpak® AD-H)>95% ee
log PowShake-flask (octanol/water)~1.5 (predicted)
Thermal StabilityTGA/DSCDecomposition >200°C
Aqueous SolubilityUV-Vis (saturation shake-flask)2.1 mg/mL (pH 7.4)

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